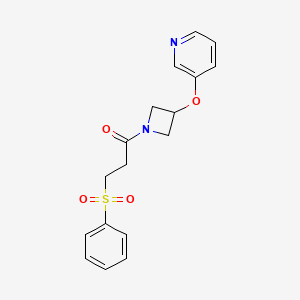

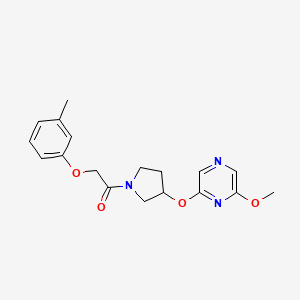

3-(4-methylbenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methylbenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H20N4O3S and its molecular weight is 456.52. The purity is usually 95%.

BenchChem offers high-quality 3-(4-methylbenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methylbenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

- Compounds containing the 1,2,4-oxadiazole moiety and quinazoline derivatives have been synthesized and evaluated for their biological activities. For example, derivatives synthesized from 1,2,4-oxadiazole have exhibited significant antitumor activity against a range of cell lines, highlighting their potential in cancer research (Maftei et al., 2013). Similarly, quinazoline derivatives have been explored for antimicrobial properties, showing effectiveness against various bacterial and fungal strains (Gupta et al., 2008).

Chemical Synthesis Innovations

- Research has also focused on novel synthesis methods for quinazoline-2,4(1H,3H)-diones, utilizing environmentally friendly protocols. For instance, a green protocol for synthesizing quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles has been reported, showcasing an eco-friendly approach to the synthesis of potentially pharmacologically active compounds (Patil et al., 2009).

Electron-Transport Materials

- Certain quinazoline derivatives have been investigated for their potential as electron-transport materials in organic electronics. This research explores the electronic properties of these compounds and their applicability in devices like organic light-emitting diodes (OLEDs) (Huang et al., 2006).

Vibrational Spectroscopic Studies

- The study of vibrational spectroscopy, including FT-IR and FT-Raman, on quinazoline derivatives, provides insight into the molecular structure, stability, and electronic properties of these compounds. Such studies are crucial for understanding the chemical and physical properties that underlie the biological activity and material applications of these molecules (Sebastian et al., 2015).

CO2 Utilization in Synthesis

- The use of carbon dioxide as a reactant in the synthesis of quinazoline derivatives represents an innovative approach to carbon capture and utilization. This method not only provides a pathway to valuable chemical intermediates but also contributes to more sustainable chemical synthesis practices (Mizuno et al., 2007).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methylbenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "2-aminobenzoic acid", "thionyl chloride", "4-methylthiophenylhydrazine", "sodium hydroxide", "ethyl acetate", "sodium bicarbonate", "acetic anhydride", "triethylamine", "acetonitrile", "N,N-dimethylformamide", "3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione", "3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine" ], "Reaction": [ "Synthesis of 4-methylbenzaldehyde from toluene via oxidation with potassium permanganate", "Synthesis of 2-aminobenzoic acid from anthranilic acid via nitration, reduction, and hydrolysis", "Synthesis of 4-methylthiophenylhydrazine from 4-methylthiophenylamine via reaction with hydrazine hydrate", "Synthesis of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione from 4-methylbenzaldehyde and 2-aminobenzoic acid via cyclization with thionyl chloride and sodium hydroxide", "Synthesis of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine from 4-methylthiophenylhydrazine and ethyl acetate via reaction with acetic anhydride and sodium bicarbonate", "Coupling of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione and 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine via reaction with triethylamine and acetonitrile in N,N-dimethylformamide" ] } | |

CAS RN |

1207000-52-9 |

Product Name |

3-(4-methylbenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |

Molecular Formula |

C25H20N4O3S |

Molecular Weight |

456.52 |

IUPAC Name |

3-[(4-methylphenyl)methyl]-7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C25H20N4O3S/c1-15-3-5-16(6-4-15)14-29-24(30)20-12-9-18(13-21(20)26-25(29)31)23-27-22(28-32-23)17-7-10-19(33-2)11-8-17/h3-13H,14H2,1-2H3,(H,26,31) |

InChI Key |

CWLLZZFLXNJCSF-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)SC)NC2=O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-bis[(4-methylphenyl)sulfanyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B2842716.png)

![1-(1,3-benzodioxol-5-ylcarbonyl)-8'-chloro-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2842717.png)

![3,3-diphenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2842720.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2842724.png)

![4-[(3-Bromobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2842727.png)

![methyl 3-{2-[2-(isopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2842733.png)

![N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2842734.png)

![(1S,5S)-6,6-Dimethyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2842735.png)